molecular formula C14H16N2O B8436303 4-(5-Phenyl-oxazol-2yl)-piperidine

4-(5-Phenyl-oxazol-2yl)-piperidine

Cat. No. B8436303
M. Wt: 228.29 g/mol
InChI Key: WSVADMUWWFCCTA-UHFFFAOYSA-N
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Patent
US06090825

Procedure details

A solution of 1-[4-(5-phenyl-oxazol-2-yl)-piperidin-1-yl]-ethanone (30.0 g, 110.99 mmol), prepared as part B, in MeOH (450 ml) is treated with a solution of NaOH (44.40 g, 1109.90 mmol) in water (150 ml), heated at 75° C. for 18 hours, and then the reaction mixture is concentrated to 1/3 volume. Upon addition of ca. an equal volume of water, crystallization occurred. The solids are filtered, washed with water and dried in a vacuum over at 70° C. to afford 4-(5-phenyl-oxazol-2yl)-piperidine as a white solid. 1HNMR (CDCl3): d 7.61 (d, 2H, J=7.4 Hz), 7.40 (t, 2H, J=7.4 Hz), 7.30 (t, 1H, J=7.4 Hz), 7.23 (s, 1H), 3.19 (d t, 2H, J=11.8, 3.3 hz), 2.99 (t t, 1H, J=11.8 3.9 Hz), 2.76 (m, 2H), 2.10 (m, 2H), 1.82 (m, 2H).
Name
1-[4-(5-phenyl-oxazol-2-yl)-piperidin-1-yl]-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
44.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][C:10]([CH:12]3[CH2:17][CH2:16][N:15](C(=O)C)[CH2:14][CH2:13]3)=[N:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CO.O>[C:1]1([C:7]2[O:11][C:10]([CH:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
1-[4-(5-phenyl-oxazol-2-yl)-piperidin-1-yl]-ethanone
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=C(O1)C1CCN(CC1)C(C)=O
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
44.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to 1/3 volume
ADDITION
Type
ADDITION
Details
Upon addition
CUSTOM
Type
CUSTOM
Details
an equal volume of water, crystallization
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum over at 70° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=C(O1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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